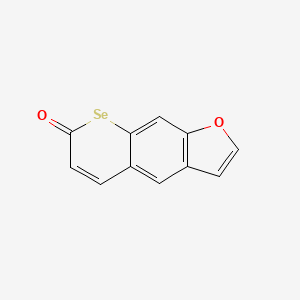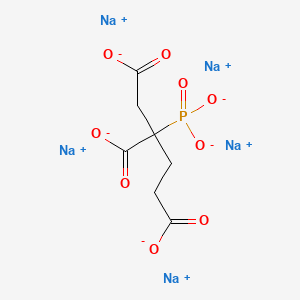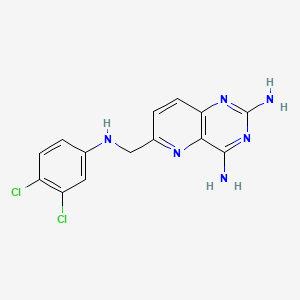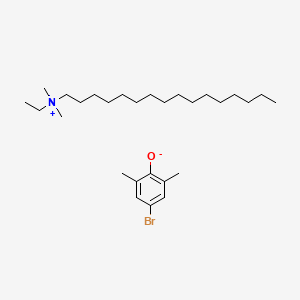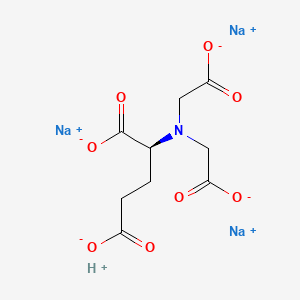
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate is a synthetic chelating agent derived from the amino acid glutamate. It is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications. This compound is particularly valued for its biodegradability and environmental compatibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining an alkaline environment and controlling the temperature to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields and minimizing impurities. The process involves continuous reaction systems, low-pressure and low-temperature conditions, and the use of inexpensive raw materials. The crude reaction solutions are often used directly in subsequent steps to avoid complex isolation procedures .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as calcium and magnesium.
Substitution: Can participate in substitution reactions where its carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts (e.g., calcium chloride, magnesium sulfate) and acids (e.g., hydrochloric acid) under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions are typically metal complexes, which are used in various applications such as water treatment and detergents .
Applications De Recherche Scientifique
Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate involves its ability to chelate metal ions. The compound’s carboxylate groups bind to metal ions, forming stable, water-soluble complexes. This chelation process prevents metal ions from participating in unwanted reactions, thereby stabilizing the solution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisodium dicarboxymethyl alaninate: Another chelating agent with similar properties but derived from alanine instead of glutamate.
N,N-bis(carboxylatomethyl)alanine trisodium salt: Known for its biodegradability and environmental compatibility, similar to trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate.
Uniqueness
This compound is unique due to its origin from L-glutamic acid, which imparts specific binding properties and environmental benefits. Its ability to form highly stable complexes with a wide range of metal ions makes it particularly valuable in applications requiring stringent metal ion control .
Propriétés
Numéro CAS |
63998-93-6 |
|---|---|
Formule moléculaire |
C9H10NNa3O8 |
Poids moléculaire |
329.15 g/mol |
Nom IUPAC |
trisodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate;hydron |
InChI |
InChI=1S/C9H13NO8.3Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3/t5-;;;/m0.../s1 |
Clé InChI |
DIGMEYCLSQUNNC-BHRFRFAJSA-K |
SMILES isomérique |
[H+].C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
[H+].C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


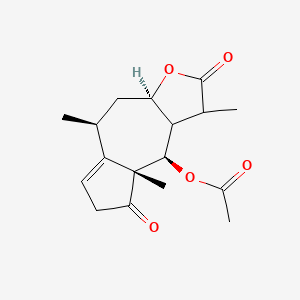

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
